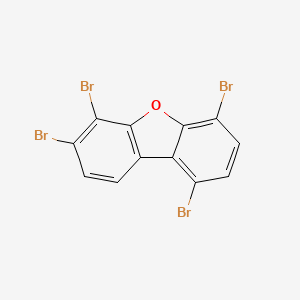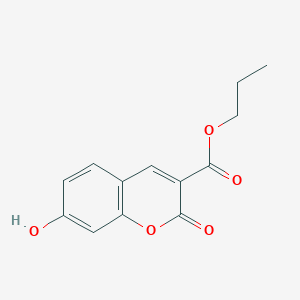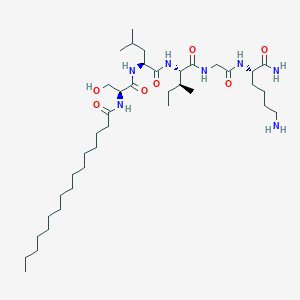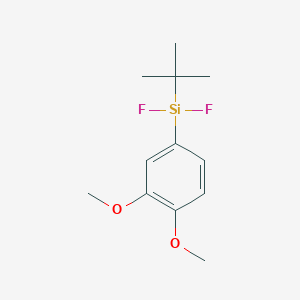![molecular formula C11H23BrO3 B12589110 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol CAS No. 591218-82-5](/img/structure/B12589110.png)
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol is a chemical compound with a complex structure that includes a bromohexyl group, an ether linkage, and a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol typically involves multiple steps. One common method starts with the preparation of the bromohexyl intermediate, which is then reacted with a suitable diol under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high purity and consistency, with rigorous quality control measures in place. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids like sulfuric acid for esterification. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation can produce corresponding aldehydes or ketones .
Applications De Recherche Scientifique
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The bromohexyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The ether linkage and diol backbone may also play a role in the compound’s overall bioactivity by influencing its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(6-Bromohexyl)oxy]ethoxy}methyl-1,3-dichlorobenzene: Similar structure but with a dichlorobenzene ring.
2-Methyl-1,3-propanediol: Shares the propane-1,3-diol backbone but lacks the bromohexyl group.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
591218-82-5 |
|---|---|
Formule moléculaire |
C11H23BrO3 |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
2-(6-bromohexoxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H23BrO3/c1-11(8-13,9-14)10-15-7-5-3-2-4-6-12/h13-14H,2-10H2,1H3 |
Clé InChI |
QTAGIXBJVWEBBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)COCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)


![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)


